1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction.
Formation of the Isoxazole Ring: This can be synthesized through a 1,3-dipolar cycloaddition reaction.
Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and isoxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of the triazole ring suggests it might have antimicrobial or antifungal properties.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could interact with metal ions, while the pyrrolidine and isoxazole rings could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-triazol-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one: Lacks the pyrrolidine ring.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one: Lacks the isoxazole ring.
2-(3,5-dimethylisoxazol-4-yl)ethan-1-one: Lacks both the triazole and pyrrolidine rings.
Uniqueness
The uniqueness of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-9-12(10(2)20-15-9)7-13(19)17-5-3-11(8-17)18-6-4-14-16-18/h4,6,11H,3,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIJMUSNUUJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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